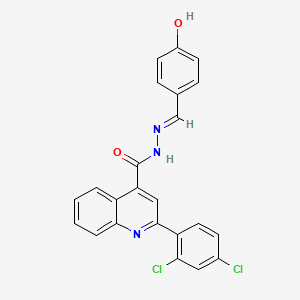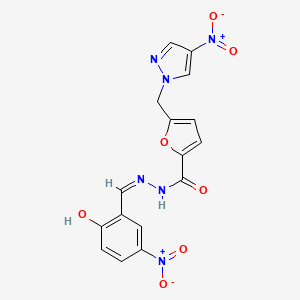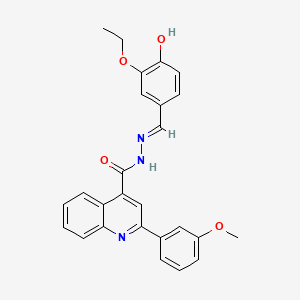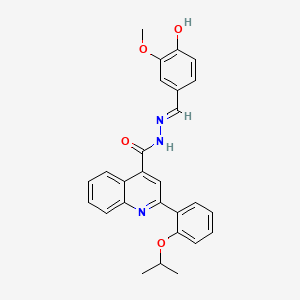![molecular formula C15H10BrClN2O4 B1190529 N'~5~-[(E)-1-(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B1190529.png)
N'~5~-[(E)-1-(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a carbohydrazide group, along with bromine, chlorine, and hydroxyl substituents on the benzylidene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide typically involves the condensation reaction between 5-bromo-3-chloro-2-hydroxybenzaldehyde and 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen substituents (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Cell Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Vergleich Mit ähnlichen Verbindungen
N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-phenylacetohydrazide
- N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-fluorobenzohydrazide
- N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide
These compounds share similar structural features but differ in their substituents and specific chemical properties
Eigenschaften
Molekularformel |
C15H10BrClN2O4 |
|---|---|
Molekulargewicht |
397.61g/mol |
IUPAC-Name |
N-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H10BrClN2O4/c16-10-3-9(14(20)11(17)5-10)6-18-19-15(21)8-1-2-12-13(4-8)23-7-22-12/h1-6,20H,7H2,(H,19,21)/b18-6+ |
InChI-Schlüssel |
KPGWLYWSQHXTJI-NGYBGAFCSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)Br)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(5-Bromo-2-hydroxyphenyl)methylideneamino]-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/new.no-structure.jpg)
![3-[Amino(4-benzylpiperazin-1-yl)methylene]pentane-2,4-dione](/img/structure/B1190452.png)



![2-(1-adamantyl)-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B1190464.png)
![4-bromo-N'-[4-(diethylamino)-2-hydroxybenzylidene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B1190467.png)


